Cas no 537-65-5 (N1-(4-Aminophenyl)benzene-1,4-diamine)

N1-(4-Aminophenyl)benzene-1,4-diamine 化学的及び物理的性質
名前と識別子
-
- N1-(4-Aminophenyl)benzene-1,4-diamine
- 4,4-Diaminodiphenylamine
- Fast Black B Base
- Azoic Diazo Component 109 (37245)
- 4-N-(4-aminophenyl)benzene-1,4-diamine
- bis(p-aminophenyl)amine
- 4,4'-DIAMINODIPHENYLAMINE SULFATE ,
- 4,4'-Iminodianiline
- N-(4-Aminophenyl)-1,4-benzenediamine
-
- MDL: MFCD00044571
- インチ: InChI=1S/C12H13N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,13-14H2
- InChIKey: QZHXKQKKEBXYRG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)NC2=CC=C(C=C2)N)N
計算された属性
- せいみつぶんしりょう: 297.07800
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.1470 (rough estimate)
- ゆうかいてん: 158°C
- ふってん: 326.78°C (rough estimate)
- 屈折率: 1.6500 (estimate)
- PSA: 147.05000
- LogP: 4.25800
- FEMA: 3394
N1-(4-Aminophenyl)benzene-1,4-diamine セキュリティ情報
N1-(4-Aminophenyl)benzene-1,4-diamine 税関データ
- 税関コード:2921590090
- 税関データ:
中国税関コード:
2921590090概要:
292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N1-(4-Aminophenyl)benzene-1,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D775269-5g |
4,4'-Iminodianiline |
537-65-5 | 97% | 5g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | Y1291148-25g |
4,4'-Iminodianiline |
537-65-5 | 99% | 25g |
$170 | 2024-06-06 | |
Alichem | A019086740-25g |
N1-(4-Aminophenyl)benzene-1,4-diamine |
537-65-5 | 95% | 25g |
$400.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX089-5g |
N1-(4-Aminophenyl)benzene-1,4-diamine |
537-65-5 | 95+% | 5g |
568.0CNY | 2021-07-14 | |
Fluorochem | 216669-5g |
N1-(4-Aminophenyl)benzene-1,4-diamine |
537-65-5 | 95% | 5g |
£118.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1291148-100g |
4,4'-Iminodianiline |
537-65-5 | 99% | 100g |
$945 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931824-10g |
N1-(4-Aminophenyl)benzene-1,4-diamine |
537-65-5 | 95% | 10g |
¥688.50 | 2022-09-01 | |
1PlusChem | 1P00DE80-25g |
4,4'-Iminodianiline |
537-65-5 | 98%(GC) | 25g |
$466.00 | 2024-04-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228112-10g |
N1-(4-Aminophenyl)benzene-1,4-diamine |
537-65-5 | 95% | 10g |
¥422.00 | 2024-05-09 | |
eNovation Chemicals LLC | D775269-5g |
4,4'-Iminodianiline |
537-65-5 | 97% | 5g |
$300 | 2025-02-20 |
N1-(4-Aminophenyl)benzene-1,4-diamine 関連文献
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Yanfeng Liu,Huilin Gou,Xin Huang,Guiyang Zhang,Kai Xi,Xudong Jia Nanoscale 2020 12 1589
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Chang-Jian Weng,Yu-Sian Jhuo,Chi-Hao Chang,Chun-Fang Feng,Chi-Wei Peng,Chung-Feng Dai,Jui-Ming Yeh,Yen Wei Soft Matter 2011 7 10313
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Hong Wan,Hong Chen,Yueying Chu,Xiulian Ju,Haipeng Jiang Analyst 2019 144 7149
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Gopalakrishnan Venkatesan,Yuri Dancik,Arup Sinha,Mei Bigliardi,Ramasamy Srinivas,Thomas Dawson,Suresh Valiyaveettil,Paul Bigliardi,Giorgia Pastorin New J. Chem. 2019 43 16188
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Yuling Yang,Hao Chen,Xiaomei Wang,Xinyang Wang,An Li,Jun Xie,Wenjun Yi,Lijun Li,Congshan Zhou New J. Chem. 2023 47 9575
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Jiayou Yuan,Zhong Wei,Kesheng Shen,Yang Yang,Mingxu Liu,Xu Jing,Chunying Duan Dalton Trans. 2022 51 10860
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Xiaoguang Hu,Hanjiao Chen,Lei Zhao,Mao-sheng Miao,Xueli Zheng,Yonghao Zheng J. Mater. Chem. C 2019 7 10460
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Ta-I. Yang,Chih-Wei Peng,Yi Li Lin,Chang-Jian Weng,Garry Edgington,Andreas Mylonakis,Tsao-Cheng Huang,Chien-Hua Hsu,Jui-Ming Yeh,Yen Wei J. Mater. Chem. 2012 22 15845
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Chang-Jian Weng,Yu-Sian Jhuo,Ya-Lun Chen,Chun-Fang Feng,Chi-Hao Chang,Shao-Wen Chen,Jui-Ming Yeh,Yen Wei J. Mater. Chem. 2011 21 15666
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang,Zhong Lin Wang J. Mater. Chem. A 2019 7 6972
N1-(4-Aminophenyl)benzene-1,4-diamineに関する追加情報
Introduction to N1-(4-Aminophenyl)benzene-1,4-diamine (CAS No. 537-65-5)
N1-(4-Aminophenyl)benzene-1,4-diamine, identified by its Chemical Abstracts Service (CAS) number 537-65-5, is a significant compound in the field of pharmaceutical and chemical research. This aromatic diamine derivative has garnered attention due to its versatile applications in medicinal chemistry, material science, and synthetic organic chemistry. The compound's unique structural features, including its benzene ring substituted with two amino groups and an amino phenyl group, make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of N1-(4-Aminophenyl)benzene-1,4-diamine consists of a central benzene ring connected to an amino group at the 1-position and another amino group at the 4-position, with a phenyl group attached at the 4-position of the second amino group. This configuration imparts distinct chemical properties that facilitate its use in multiple synthetic pathways. The presence of multiple amino groups enhances its reactivity, making it a preferred building block for the development of complex organic molecules.
In recent years, N1-(4-Aminophenyl)benzene-1,4-diamine has been extensively studied for its potential in pharmaceutical applications. Researchers have explored its role as a precursor in the synthesis of various therapeutic agents, including those targeting neurological disorders, cancer, and inflammatory conditions. The compound's ability to undergo selective functionalization has opened new avenues for drug design and development. For instance, its derivatives have been investigated for their inhibitory effects on enzymes such as tyrosinase and laccase, which are crucial in metabolic pathways associated with diseases.
One of the most compelling aspects of N1-(4-Aminophenyl)benzene-1,4-diamine is its utility in polymer chemistry. The compound's aromatic structure and multiple reactive sites make it an excellent candidate for the synthesis of advanced materials with tailored properties. Recent studies have demonstrated its incorporation into conductive polymers and organic semiconductors, where it contributes to enhanced electrical conductivity and stability. These findings highlight the compound's potential in next-generation electronic devices and renewable energy technologies.
The synthesis of N1-(4-Aminophenyl)benzene-1,4-diamine typically involves multi-step organic reactions, starting from readily available aromatic precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as catalytic amination and cross-coupling reactions have been particularly effective in constructing the desired molecular framework efficiently.
From a biological perspective, N1-(4-Aminophenyl)benzene-1,4-diamine has shown promise as a scaffold for drug discovery. Its structural motifs are reminiscent of natural products known for their pharmacological activity. By modifying its core structure or appending functional groups, scientists can generate libraries of compounds with diverse biological profiles. This approach has led to several innovative drug candidates that are currently undergoing preclinical evaluation.
The compound's stability under various conditions also makes it suitable for industrial applications. Its resistance to degradation under thermal and oxidative stress ensures that it remains viable throughout multiple synthetic cycles. This characteristic is particularly important in large-scale manufacturing processes where consistency and durability are paramount.
In conclusion,N1-(4-Aminophenyl)benzene-1,4-diamine (CAS No. 537-65-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve,N1-(4-Aminophenyl)benzene-1,4-diamine is poised to play an increasingly critical role in shaping the future of chemical innovation.
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